

In-Depth Technical Guide: 2,4-Dichloroanisole (CAS 553-82-2)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,4-Dichloroanisole

Cat. No.: B165449

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

An Overview of the Properties, Hazards, Environmental Fate, and Analytical Methodologies for **2,4-Dichloroanisole**.

Introduction

2,4-Dichloroanisole (CAS 553-82-2) is a halogenated aromatic compound. While not a therapeutic agent, it is of significant interest to researchers in environmental science, toxicology, and analytical chemistry due to its presence as a contaminant and a degradation product of widely used phenoxy herbicides such as 2,4-D and dichlorprop.^[1] This guide provides a comprehensive overview of its chemical and physical properties, associated hazards, environmental biotransformation, and detailed analytical protocols for its detection and quantification.

Chemical and Physical Properties

2,4-Dichloroanisole is a colorless to pale yellow liquid with a characteristic musty odor, often associated with moldy or damp environments.^[2] It is characterized by a methoxy group and two chlorine atoms at the 2 and 4 positions of a benzene ring.^[2] It has limited solubility in water but is more soluble in organic solvents.^[2]

Property	Value	Source
Molecular Formula	C ₇ H ₆ Cl ₂ O	[2]
Molecular Weight	177.03 g/mol	[3]
Appearance	Clear, colorless to pale yellow liquid	[2] [4]
Melting Point	24-27 °C	[3] [5]
Boiling Point	110 °C (at 12 mmHg)	[3] [5]
Density	1.288 g/mL at 25 °C	[4] [5]
Flash Point	> 110 °C (> 230 °F)	[6]
Refractive Index	1.561	[4]
Vapor Pressure	0.164 mmHg at 25°C	[7]

Hazards and Toxicology

2,4-Dichloroanisole is classified as a hazardous substance. It is harmful if swallowed or inhaled and causes irritation to the skin, eyes, and respiratory system.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Hazard Statement	Classification	Source
Acute Oral Toxicity	Category 4 (Harmful if swallowed)	[6]
Acute Inhalation Toxicity	Harmful if inhaled	[1]
Skin Corrosion/Irritation	Causes skin irritation	[1] [6]
Serious Eye Damage/Irritation	Causes serious eye irritation	[1] [6]
Specific Target Organ Toxicity (Single Exposure)	May cause respiratory irritation	[6]

Precautionary Measures: When handling **2,4-dichloroanisole**, appropriate personal protective equipment, including gloves, safety glasses, and respiratory protection, should be used.[\[6\]](#)

Work should be conducted in a well-ventilated area.[\[6\]](#)

Environmental Fate and Biodegradation

2,4-Dichloroanisole is a known environmental transformation product of the widely used herbicide 2,4-D (2,4-dichlorophenoxyacetic acid).[\[1\]](#) Its formation can occur through the microbial degradation of chlorinated phenolic compounds in soil and water.[\[2\]](#) The biodegradation of 2,4-D is a key environmental process that leads to the formation of **2,4-dichloroanisole**.

[Click to download full resolution via product page](#)

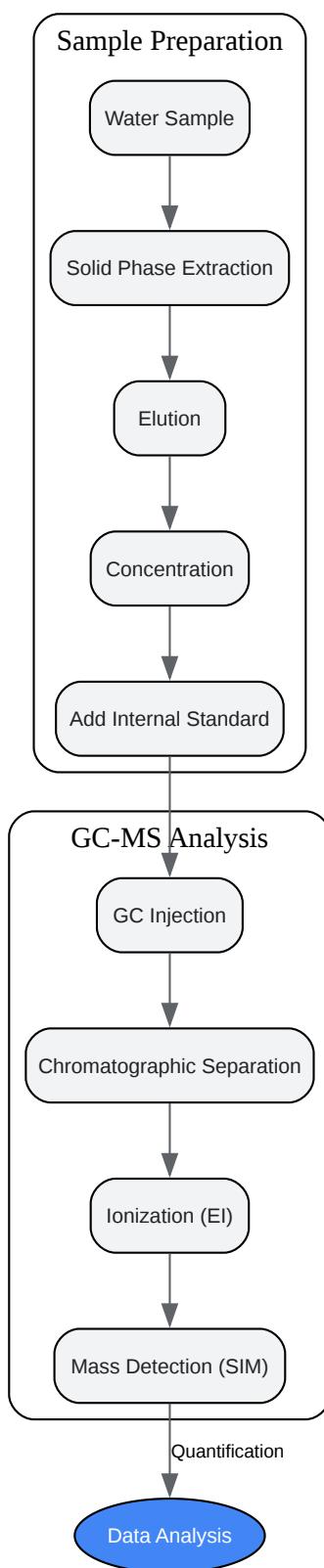
Biodegradation pathway of 2,4-D to **2,4-Dichloroanisole**.

Experimental Protocols: Analytical Methods

Accurate detection and quantification of **2,4-dichloroanisole** are crucial for environmental monitoring and food safety, particularly in the wine industry where it can be an off-flavor contaminant.[\[2\]](#) Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the primary analytical techniques employed.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like **2,4-dichloroanisole**.


Sample Preparation (Water Matrix):

- Solid Phase Extraction (SPE): A water sample is passed through an SPE cartridge to extract the analyte.
- Elution: The analyte is eluted from the cartridge using a small volume of a suitable solvent (e.g., dichloromethane).

- Concentration: The eluate is concentrated to a final volume.
- Internal Standard: An internal standard is added for accurate quantification.

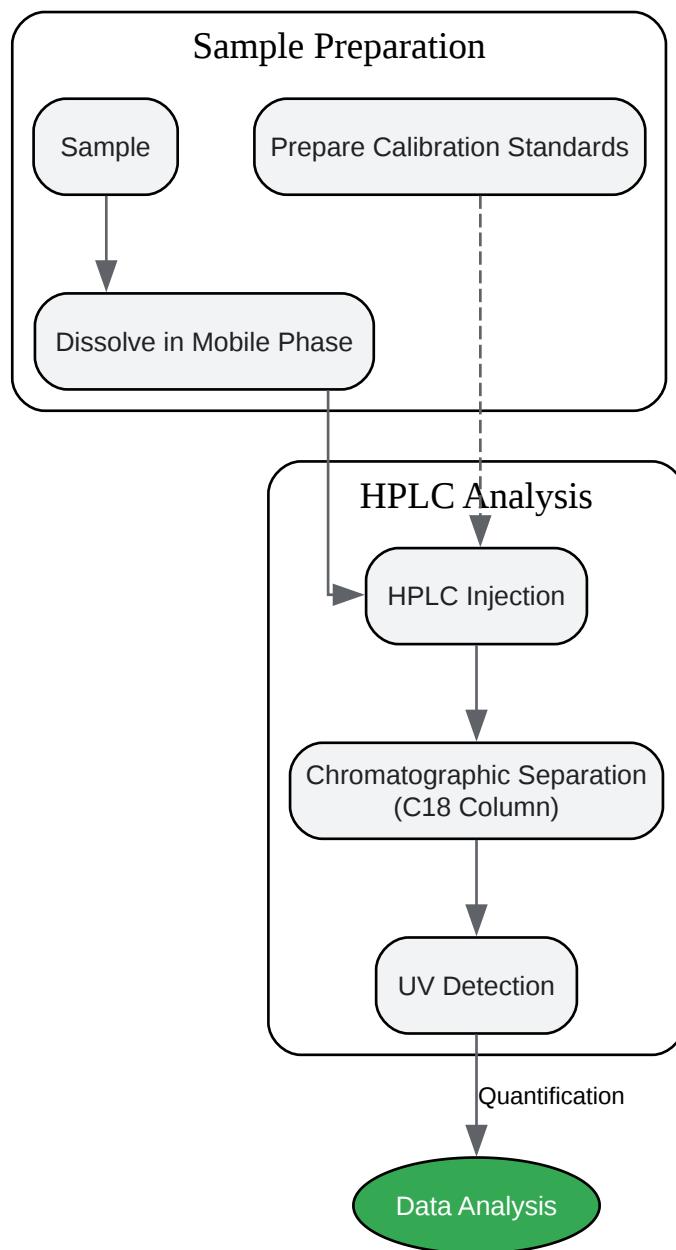
GC-MS Instrumental Parameters:

- Gas Chromatograph: Agilent Model 6890A or equivalent.[4]
- Column: Durabond-5MS capillary column (30 m x 0.25 mm i.d., 0.25 μ m film thickness).[4]
- Carrier Gas: Helium.[4]
- Oven Temperature Program: Start at 80°C, then ramp to 320°C.[4]
- Injection Mode: Splitless.
- Mass Spectrometer: Agilent Model 5973N or equivalent, operated in selected ion monitoring (SIM) mode for enhanced sensitivity.[4]

[Click to download full resolution via product page](#)

General workflow for the GC-MS analysis of **2,4-Dichloroanisole**.

High-Performance Liquid Chromatography (HPLC) Analysis


HPLC is a versatile technique for the purity determination of less volatile compounds.

Sample Preparation:

- **Dissolution:** Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 0.5 mg/mL.
- **Calibration Standards:** If quantification is required, prepare a series of calibration standards from a reference standard at known concentrations.

HPLC Instrumental Parameters:

- **HPLC System:** A standard HPLC system with a pump, autosampler, column oven, and a UV or diode array detector (DAD).
- **Column:** C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μ m particle size).
- **Mobile Phase:** An isocratic or gradient mixture of acetonitrile and water.
- **Flow Rate:** Typically 1 mL/min.
- **Detection:** UV detection at a specified wavelength.

[Click to download full resolution via product page](#)

General workflow for the HPLC analysis of **2,4-Dichloroanisole**.

Conclusion

2,4-Dichloroanisole is a compound of interest primarily due to its role as an environmental contaminant and a metabolite of the herbicide 2,4-D. For researchers and professionals in drug development, an understanding of such environmental contaminants is crucial for assessing potential interactions and ensuring the purity and safety of pharmaceutical products. The

analytical methods detailed in this guide provide a robust framework for the detection and quantification of **2,4-dichloroanisole** in various matrices. While not directly involved in pharmacological signaling pathways, its study underscores the importance of comprehensive chemical analysis in the broader context of environmental health and safety.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,4-Dichloroanisole | C7H6Cl2O | CID 11119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 2,4-Dichloroaniline Degradation Pathway [eawag-bbd.ethz.ch]
- 4. 2,4-Dichloroanisole | 553-82-2 | Benchchem [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. HPLC Method For Analysis Of 2,4,6-Trichloroanisole on Newcrom R1 Column on Alltesta™ | SIELC Technologies [sielc.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: 2,4-Dichloroanisole (CAS 553-82-2)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b165449#cas-number-553-82-2-properties-and-hazards>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com